molecular formula C21H17ClF3N5O B3726512 N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE

N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE

Cat. No.: B3726512
M. Wt: 447.8 g/mol
InChI Key: NCIMNZMGIASSGZ-UHFFFAOYSA-N
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Description

This compound (CAS RN: 351226-11-4) is a benzamide derivative featuring a unique imino-methylidene bridge connecting two distinct amine groups: a 2-chloro-5-(trifluoromethyl)phenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to hydrogen bonding or π-π stacking interactions in biological systems . Its molecular formula is C₂₁H₁₈ClF₃N₅O, with an average mass of 460.85 g/mol.

Properties

IUPAC Name

N-[(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N5O/c1-12-10-13(2)27-19(26-12)30-20(29-18(31)14-6-4-3-5-7-14)28-17-11-15(21(23,24)25)8-9-16(17)22/h3-11H,1-2H3,(H2,26,27,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIMNZMGIASSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=C(C=CC(=C2)C(F)(F)F)Cl)\NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final steps involve the coupling of the chlorinated and trifluoromethylated phenyl group with a dimethylpyrimidinyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing continuous flow reactors and automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related benzamide derivatives:

Compound Name / CAS RN Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound (351226-11-4) 2-Cl-5-CF₃-phenyl, 4,6-dimethylpyrimidin-2-yl C₂₁H₁₈ClF₃N₅O 460.85 Imino-methylidene bridge; pyrimidine ring for potential H-bonding.
2-Methyl-N-[2,2,2-trichloro-1-...]benzamide (301813-75-2) 2-Cl-5-CF₃-phenyl, trichloroethyl, thioamide C₁₈H₁₄Cl₄F₃N₂OS 491.68 Thioamide linkage; trichloroethyl group may increase steric hindrance.
N-[[[3-Chloro-5-(CF₃)-2-pyridinyl]amino]thioxomethyl]benzamide (321430-46-0) 3-Cl-5-CF₃-pyridinyl, thioxomethyl C₁₄H₉ClF₃N₃OS 359.75 Pyridine ring instead of benzene; sulfur atom alters electronic properties.
N-[2-[[2-[[3-Cl-5-CF₃-2-pyridinyl]amino]ethyl]amino]-5-CF₃-phenyl]-4-F-benzamide (478262-28-1) Dual CF₃ groups, ethylamino linker, 4-fluorophenyl C₂₂H₁₆ClF₇N₄O 520.83 Extended alkyl chain for flexibility; dual CF₃ groups enhance hydrophobicity.
N-(6-Amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)benzamide (N/A) Tetrahydropyrimidinyl, amino, dimethyl C₁₃H₁₅N₅O₃ 289.29 Cyclic urea moiety; potential for enhanced solubility due to polar groups.

Key Differences and Implications

Backbone Modifications: The target compound’s imino-methylidene bridge distinguishes it from thioamide (e.g., ) or sulfonyl-linked analogs (e.g., ). This bridge may influence conformational rigidity and binding to target proteins. Pyrimidine vs. Pyridine Rings: The 4,6-dimethylpyrimidin-2-yl group in the target compound (vs.

Electronic Effects :

  • The trifluoromethyl group in the target compound and analogs (e.g., ) enhances electron-withdrawing properties, stabilizing the molecule against oxidative metabolism.
  • Thioamide () introduces sulfur, which may alter redox properties or serve as a hydrogen bond acceptor.

Dual CF₃ groups () significantly elevate lipophilicity, which could enhance membrane permeability but risk solubility issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE
Reactant of Route 2
N-[(E)-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]AMINO}[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]BENZAMIDE

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